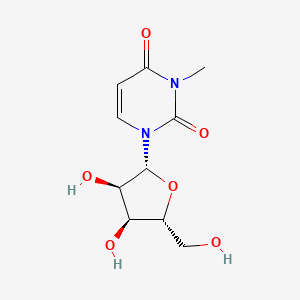

3-Méthyluridine

Vue d'ensemble

Description

Il s'agit d'un nucléoside pyrimidique présent sous forme de modification de l'ARN dans divers organismes, notamment les archées, les eubactéries et les eucaryotes . Ce composé joue un rôle important dans l'intégrité structurelle et fonctionnelle de l'ARN ribosomique.

Applications De Recherche Scientifique

N3-Methyluridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of nucleic acid analogs.

Biology: Plays a role in the study of RNA modifications and their effects on gene expression.

Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.

Industry: Utilized in the production of modified nucleosides for research and pharmaceutical purposes

Mécanisme D'action

Target of Action

3-Methyluridine, also known as N3-methyluridine, is a pyrimidine nucleoside . It is present as an RNA modification in living organisms and has been detected in 23S rRNA of archaea, 16S and 23S rRNA of eubacteria, and 18S, 25S, and 28S of eukaryotic ribosomal RNAs . Therefore, the primary targets of 3-Methyluridine are these ribosomal RNAs.

Mode of Action

It is known that 3-methyluridine is involved in the modification of rna, which can influence the structure and function of the rna molecules .

Biochemical Pathways

3-Methyluridine is involved in the modification of RNA, which is a crucial process in the regulation of gene expression . This modification can affect various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .

Pharmacokinetics

It is known that uridine, a similar compound, is found in plasma and cerebrospinal fluid . It plays a pivotal role in various biological processes, suggesting that it is well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 3-Methyluridine’s action are primarily related to its role in RNA modification. This modification can influence the structure and function of RNA, affecting various biological processes . .

Action Environment

The action of 3-Methyluridine can be influenced by various environmental factors. For example, the concentration of 3-Methyluridine in the body can be affected by dietary intake and metabolic processes . Additionally, the efficacy and stability of 3-Methyluridine can be influenced by factors such as pH and temperature.

Analyse Biochimique

Biochemical Properties

The biochemical role of 3-Methyluridine is primarily as a modification in RNA . It interacts with various enzymes, proteins, and other biomolecules during the process of RNA modification. The exact nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

3-Methyluridine, as an RNA modification, can influence various cellular processes. It may affect cell function by influencing the structure and function of RNA molecules, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Methyluridine primarily involves its role as an RNA modification . It can bind to RNA molecules and alter their structure and function. This can lead to changes in gene expression and can influence the activity of enzymes and other proteins.

Metabolic Pathways

3-Methyluridine is involved in the metabolic pathway of RNA modification It interacts with various enzymes during this process

Subcellular Localization

As an RNA modification, 3-Methyluridine is found in various subcellular locations where RNA molecules are present . Its localization can influence its activity and function.

Méthodes De Préparation

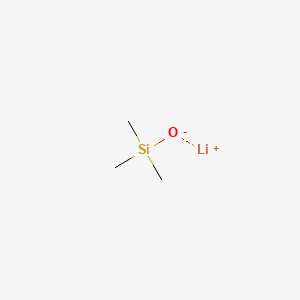

Voies synthétiques et conditions de réaction : La synthèse de la N3-Méthyluridine implique généralement la méthylation de l'uridine en position N3. Une méthode courante consiste à utiliser l'iodure de méthyle comme agent méthylant en présence d'une base telle que l'hydrure de sodium . La réaction est réalisée dans un solvant aprotique comme le diméthylformamide à des températures élevées pour faciliter le processus de méthylation.

Méthodes de production industrielle : La production industrielle de la Nthis compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus consiste à optimiser les conditions de réaction pour assurer un rendement et une pureté élevés. Des techniques avancées telles que la chromatographie sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La N3-Méthyluridine peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : La Nthis compound peut participer à des réactions de substitution nucléophile, où le groupe méthyle peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en solution aqueuse.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les thiols ou les amines en présence d'une base.

Produits principaux :

Oxydation : Formation de dérivés d'uridine avec des groupes fonctionnels oxydés.

Réduction : Formation de dérivés d'uridine réduits.

Substitution : Formation de dérivés d'uridine substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

La Nthis compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme brique de base dans la synthèse d'analogues d'acides nucléiques.

Biologie : Joue un rôle dans l'étude des modifications de l'ARN et de leurs effets sur l'expression des gènes.

Médecine : Etudiée pour ses applications thérapeutiques potentielles, en particulier dans la recherche antivirale et anticancéreuse.

Industrie : Utilisée dans la production de nucléosides modifiés à des fins de recherche et pharmaceutiques

5. Mécanisme d'action

La Nthis compound exerce ses effets principalement par son incorporation dans l'ARN. La méthylation en position N3 peut influencer la structure secondaire et la stabilité de l'ARN. Cette modification peut affecter l'interaction de l'ARN avec les protéines et d'autres molécules, influençant ainsi divers processus biologiques tels que la traduction et l'épissage .

Composés similaires :

5-Méthyluridine : Un autre dérivé d'uridine méthylé, mais avec le groupe méthyle en position 5.

3-Méthylpseudouridine : Un composé similaire avec une configuration structurelle différente.

Comparaison :

Nthis compound vs. 5-Méthyluridine : Bien que les deux composés soient des dérivés d'uridine méthylés, la position du groupe méthyle affecte considérablement leurs rôles biologiques et leurs interactions.

Nthis compound vs. 3-Méthylpseudouridine : Les deux composés ont un groupe méthyle en position N3, mais la 3-Méthylpseudouridine a une structure de base différente, ce qui conduit à des fonctions et des interactions biologiques distinctes.

La Nthis compound se distingue par sa position de méthylation unique et ses rôles spécifiques dans la modification et la stabilité de l'ARN.

Comparaison Avec Des Composés Similaires

5-Methyluridine: Another methylated uridine derivative, but with the methyl group at the 5 position.

3-Methylpseudouridine: A similar compound with a different structural configuration.

Comparison:

N3-Methyluridine vs. 5-Methyluridine: While both compounds are methylated uridine derivatives, the position of the methyl group significantly affects their biological roles and interactions.

N3-Methyluridine vs. 3-Methylpseudouridine: Both compounds have a methyl group at the N3 position, but 3-Methylpseudouridine has a different base structure, leading to distinct biological functions and interactions.

N3-Methyluridine stands out due to its unique position of methylation and its specific roles in RNA modification and stability.

Propriétés

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQUILVPBZEHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862844 | |

| Record name | 3-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-69-4 | |

| Record name | 3-Methyluridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyluridine?

A1: The molecular formula of 3-methyluridine is C10H14N2O6, and its molecular weight is 258.23 g/mol. []

Q2: What is the typical conformation of 3-methyluridine in the solid state?

A2: X-ray crystallography studies have shown that 3-methyluridine adopts a conformation with a C(2')-endo ribofuranose pucker and an anti glycosidic conformation. []

Q3: What spectroscopic techniques are commonly used to characterize 3-methyluridine?

A3: Researchers utilize UV, NMR, and mass spectrometry to characterize 3-methyluridine and its derivatives. [, , , , , ]

Q4: Are there any specific details about its NMR spectra?

A4: Carbon-13 NMR spectroscopy has been particularly useful in studying the methylation of RNA and identifying 3-methyluridine as a product. []

Q5: Where is 3-methyluridine found naturally?

A5: 3-Methyluridine is a naturally occurring modified nucleoside found in biological fluids like human urine. [, ] It is also present in various RNA molecules, including tRNA, rRNA, and mRNA across different organisms. [, , , ]

Q6: What is the function of 3-methyluridine in RNA?

A6: While the precise function of 3-methyluridine in mRNA is still under investigation, research suggests it may play a role in regulating the stability and translation of messenger RNAs. [] In ribosomal RNA, 3-methyluridine is found in specific locations and its methylation can be influenced by the presence of other nearby modifications. [] Additionally, in tRNA, 3-methyluridine is a substrate for further deamination to 3-methylpseudouridine, highlighting its role as an intermediate in RNA modification pathways. []

Q7: How does the presence of 3-methyluridine affect the stability of RNA structures?

A7: Research shows 3-methyluridine can destabilize certain RNA structures. For instance, it disrupts the formation of U•A-T-rich RNA•DNA-DNA triple helices by interfering with Hoogsteen interactions. [, ] In contrast, other modifications like 2'-O-methylation have minimal destabilizing effects. []

Q8: Does 3-methyluridine interact with any specific enzymes?

A8: Yes, 3-methyluridine can interact with enzymes involved in RNA modification. For instance, in the case of C to U RNA editing in tRNA, methylation of cytosine 32 to 3-methylcytosine is a prerequisite, followed by deamination to form 3-methyluridine. This process requires the coordinated activity of the m3C methyltransferase (TbTRM140) and the A to I editing deaminase (TbADAT2/3). These enzymes further act on 3-methyluridine to form 3-methylpseudouridine. []

Q9: Does 3-methyluridine influence the activity of RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2?

A9: Yes, 3-methyluridine strongly inhibits the activity of SARS-CoV-2 RdRp. It acts as a roadblock during RNA synthesis, preventing further nucleotide incorporation. []

Q10: Are there any studies linking 3-methyluridine levels to specific diseases?

A10: Yes, research has shown altered levels of 3-methyluridine in the serum of patients with colorectal cancer compared to healthy individuals and those with colorectal adenomas. [] This suggests a potential link between 3-methyluridine and cancer development.

Q11: How is 3-methyluridine synthesized for research purposes?

A11: Various synthetic routes have been explored. One approach involves the methylation of uridine using agents like trimethylsulfonium hydroxide. [] Another method uses a multi-step process starting with ribonuclease A cleavage of tRNA, followed by the removal and replacement of the target uridine with a 3-methyluridine bisphosphate using RNA ligase. [] For use in RNA synthesis, a phosphoramidite derivative of 3-methyluridine has been developed. []

Q12: Are there any applications for 3-methyluridine as an antimetabolite?

A12: While early studies explored the antimetabolite activity of 3-methyluridine [], current research focuses on understanding its role in RNA modification and potential implications for disease. It is not widely used as an antimetabolite in clinical settings.

Q13: What analytical methods are used to detect and quantify 3-methyluridine in biological samples?

A13: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), is a commonly used technique for identifying and quantifying 3-methyluridine in complex biological matrices like urine and serum. [, , ]

Q14: Can you elaborate on the role of mass spectrometry in 3-methyluridine analysis?

A14: Electrospray mass spectrometry plays a crucial role in determining the molecular mass of oligonucleotides produced by RNase digestion of RNA. The high accuracy of mass spectrometry enables the identification of post-transcriptionally modified nucleotides like 3-methyluridine based on the incremental increase in mass compared to unmodified nucleotides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)